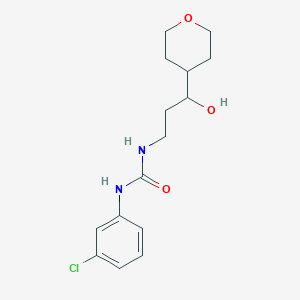
1-(3-chlorophenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea, commonly known as CHU, is a synthetic compound that has been studied for its potential therapeutic applications. This molecule has been found to have interesting properties that make it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Rheology and Gelation
Compounds with urea functionalities, like the one mentioned, can influence the rheology and morphology of hydrogels. For instance, hydrogel formation and physical properties can be tuned by the anionic components in the system, which is crucial for applications in drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Optical and Electro-Optic Properties
Derivatives with chlorophenyl and pyran components have been studied for their electro-optic properties. For example, a novel chalcone derivative exhibited significant properties that could be beneficial for optoelectronic device fabrication due to its high nonlinear optical response (Shkir et al., 2018).
Anticancer Potential
Pyrazole derivatives, which share a resemblance to the compound due to their complex nitrogen-containing structures, have shown potential as anti-cancer agents. This includes synthesis and computational analysis to determine their efficacy and mechanism of action (Thomas et al., 2019).
Material Science
In material science, urea derivatives are explored for their self-assembling properties, which are crucial for developing nanomaterials and photonic devices. The self-assembling nature of these compounds, driven by specific functional group interactions, can lead to novel material properties (Sallenave et al., 2004).
Corrosion Inhibition
Urea derivatives also find applications in corrosion inhibition, demonstrating the protection of metal surfaces in acidic environments. This is particularly valuable in industrial processes and materials preservation, where corrosion resistance is crucial (Bahrami & Hosseini, 2012).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c16-12-2-1-3-13(10-12)18-15(20)17-7-4-14(19)11-5-8-21-9-6-11/h1-3,10-11,14,19H,4-9H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERKBVWJVNKKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)NC2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

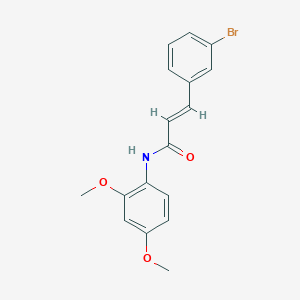
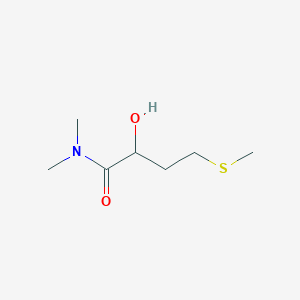
![Methyl (E)-4-[4-[(4-fluorophenyl)methyl]-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2916602.png)

![2-Benzylsulfanyl-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2916607.png)
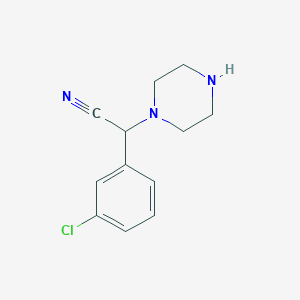
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2916610.png)
![Methyl 4-((9-(2-methoxyethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2916612.png)

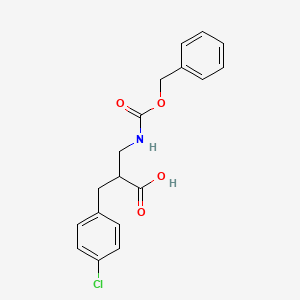
![4-acetyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2916619.png)
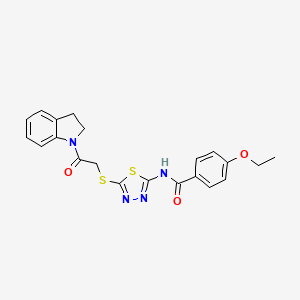
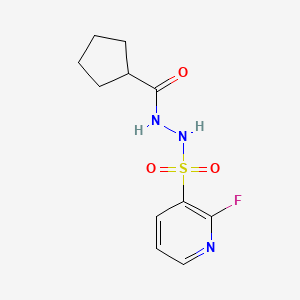
![3-(3,4-dimethoxyphenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2916622.png)